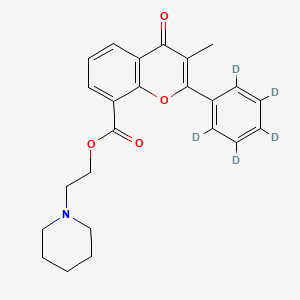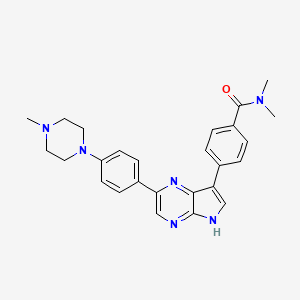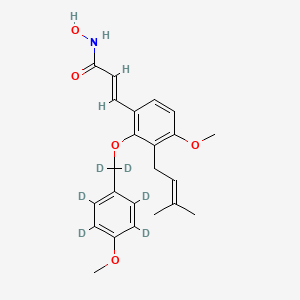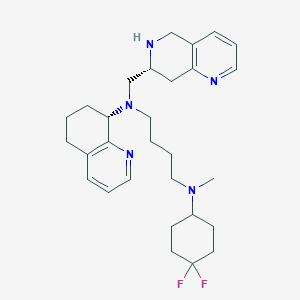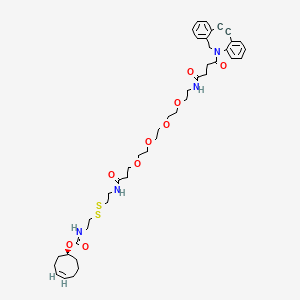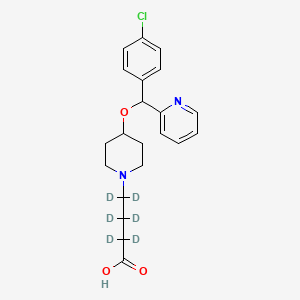
(Rac)-Bepotastine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Bepotastine-d6 is a deuterated form of Bepotastine, an antihistamine used primarily for the treatment of allergic symptoms. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is particularly useful in scientific research for studying the pharmacokinetics and metabolism of Bepotastine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Bepotastine-d6 involves the incorporation of deuterium atoms into the Bepotastine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反应分析
Types of Reactions: (Rac)-Bepotastine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(Rac)-Bepotastine-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Bepotastine.
Metabolic Stability: Helps in understanding the metabolic pathways and stability of Bepotastine.
Isotope Labeling: Used as an internal standard in mass spectrometry for quantifying Bepotastine levels in biological samples.
Drug Development: Assists in the development of new antihistamines with improved pharmacokinetic properties.
作用机制
The mechanism of action of (Rac)-Bepotastine-d6 is similar to that of Bepotastine. It acts as a selective antagonist of the histamine H1 receptor, blocking the action of histamine and thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The deuterium atoms in this compound may enhance its metabolic stability, leading to prolonged action and reduced frequency of dosing.
相似化合物的比较
Bepotastine: The non-deuterated form of (Rac)-Bepotastine-d6.
Cetirizine: Another antihistamine with similar therapeutic effects.
Loratadine: A long-acting antihistamine used for similar indications.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in pharmacokinetic studies and drug development.
属性
分子式 |
C21H25ClN2O3 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]-2,2,3,3,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/i3D2,5D2,13D2 |
InChI 键 |
YWGDOWXRIALTES-CEKIWYKKSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
规范 SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


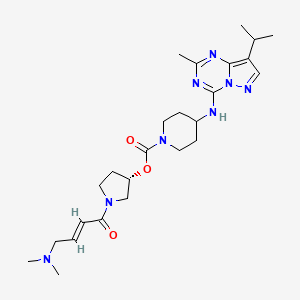
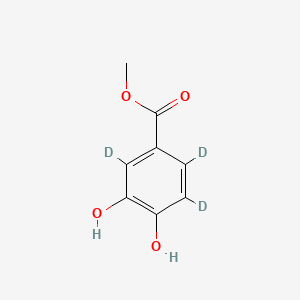



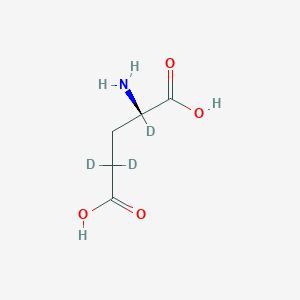
![2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
